MitoB is a mitochondria-targeted probe specifically designed to measure H2O2 levels within the mitochondria of living organisms [, , , , , ]. This compound belongs to a class of molecules called "exomarkers," which are exogenous compounds used as probes to study biological processes [].
MitoB's development stemmed from the need to accurately assess mitochondrial H2O2 levels in vivo, as traditional in vitro measurements often fail to reflect the actual ROS production in living systems [, ]. Its unique design allows it to accumulate within mitochondria, react selectively with H2O2, and generate a quantifiable signal, making it a valuable tool for studying oxidative stress and related phenomena [, ].
MitoB, or Mitochondrial Probe B, is a specialized chemical compound designed for the selective detection and quantification of hydrogen peroxide in the mitochondria of living organisms. This compound is particularly significant in the field of oxidative stress research, as it allows scientists to measure reactive oxygen species in real-time within biological systems. MitoB is classified as a mitochondrial-targeted ratiometric probe that utilizes a lipophilic alkyltriphenylphosphonium group to facilitate its accumulation in mitochondria, where it reacts with hydrogen peroxide to form a derivative known as MitoP.
MitoB was developed to address the need for effective tools to study mitochondrial function and oxidative stress. It belongs to a class of compounds known as exomarkers, which are used to detect specific biochemical markers in biological systems. The primary source of MitoB is synthetic organic chemistry, where it is produced through methods that ensure its specificity and efficacy in targeting mitochondrial environments.
The synthesis of MitoB involves several key steps:
The detailed protocols for synthesizing MitoB can be found in literature focusing on small molecule targeting strategies for mitochondria .
MitoB's molecular structure features a triphenylphosphonium cation linked to a reactive moiety that interacts specifically with hydrogen peroxide. The structural formula can be represented as follows:
The compound's design ensures that upon entering the mitochondria, it selectively reacts with hydrogen peroxide, converting into MitoP, which can then be quantified .
The primary reaction involving MitoB occurs when it encounters hydrogen peroxide within the mitochondrial matrix. The reaction can be summarized as follows:
This transformation is crucial as it allows for the measurement of hydrogen peroxide levels based on the ratio of MitoP to unreacted MitoB. This ratiometric approach enhances the accuracy of quantification by compensating for variations in probe concentration .
The mechanism by which MitoB operates involves several steps:
This mechanism allows researchers to monitor oxidative stress in real-time within living cells.
Data regarding these properties are essential for optimizing experimental conditions when using MitoB in biological studies .
MitoB has several significant applications in scientific research:
Mitochondria serve as the primary cellular source of reactive oxygen species (ROS), generating superoxide (O₂•⁻) and its dismutation product hydrogen peroxide (H₂O₂) as natural byproducts of oxidative phosphorylation. Under physiological conditions, these molecules function as crucial signaling mediators, regulating processes including immune activation, hypoxic adaptation, and metabolic pathways [1] [8]. The mitochondrial electron transport chain (ETC), particularly complexes I and III, constitutes the predominant site of O₂•⁻ generation, with subsequent conversion to H₂O₂ catalyzed by mitochondrial superoxide dismutases (SOD1/SOD2) [8].
However, mitochondrial dysfunction or environmental stressors can disrupt ROS homeostasis, leading to pathological accumulation. Excessive mitochondrial ROS (mtROS) cause oxidative damage to proteins, lipids, and DNA, and activate inflammatory pathways implicated in atherosclerosis, neurodegeneration, cancer, and aging [1] [8]. The dual nature of mtROS—as signaling molecules and cytotoxic agents—necessitates precise measurement tools to understand their context-specific roles.
Table 1: Mitochondrial ROS Species and Scavenging Systems
ROS Species | Primary Production Site | Major Scavenging Enzymes | Biological Significance |
---|---|---|---|
Superoxide (O₂•⁻) | Complex I (matrix), Complex III (IMS/matrix) | SOD1 (IMS), SOD2 (matrix) | Short-lived, limited diffusion, precursor for other ROS |
Hydrogen Peroxide (H₂O₂) | Dismutation of O₂•⁻ | GPx, Peroxiredoxin 3, Catalase | Key signaling molecule, diffuses across membranes |
Peroxynitrite (ONOO⁻) | Reaction of O₂•⁻ with nitric oxide | None (decomposes to reactive radicals) | Protein nitration, DNA damage |
Table 2: Mitochondrial Antioxidant Defense Systems
Enzyme | Subcellular Localization | Function | Pathological Impact of Deficiency |
---|---|---|---|
SOD2 (Mn-SOD) | Mitochondrial matrix | Dismutates O₂•⁻ to H₂O₂ | Neonatal lethality in mice, accelerated atherosclerosis |
Glutathione Peroxidase (GPx) | Mitochondrial matrix | Reduces H₂O₂ using glutathione (GSH) | Accelerated atherogenesis |
Peroxiredoxin 3 | Mitochondrial matrix | Reduces H₂O₂ and peroxynitrite | Increased LV remodeling post-MI |
Thioredoxin 2 (Trx2) | Mitochondrial matrix | Reduces oxidized proteins | Embryonic lethality, vascular pathology |
Accurate measurement of mtROS, particularly H₂O₂, within living systems presents significant methodological hurdles. Traditional in vitro assays measure ROS production rates using isolated mitochondria under artificial substrate and oxygen conditions, limiting physiological relevance. These assays require immediate sample processing, are technically demanding, and cannot be applied to field studies or intact organisms [3]. In situ fluorescent probes (e.g., dichlorofluorescein) often lack mitochondrial specificity, react with multiple ROS/RNS species, and are susceptible to auto-oxidation artifacts. Furthermore, many probes perturb the very processes they aim to measure by either scavenging ROS or generating cytotoxic byproducts [1] [4].
The dynamic nature of mtROS fluxes adds complexity. ROS levels fluctuate rapidly due to localized antioxidant activity (e.g., peroxiredoxins, thioredoxins) and compartmentalization within mitochondrial subdomains. Consequently, snapshot measurements provide limited insight into cumulative oxidative stress over biologically relevant timescales (hours to days) [8]. These limitations underscore the need for probes capable of in vivo measurement with spatial specificity, molecular selectivity, and temporal stability.
Table 3: Limitations of Conventional Mitochondrial ROS Detection Methods
Method | Key Limitations | Suitability for In Vivo Studies |
---|---|---|
Isolated Mitochondria Assays | Non-physiological substrate/O₂ levels; snapshot measurement; requires fresh samples | Poor |
Small-Molecule Fluorescent Probes (e.g., DCF, DHE) | Lack organelle specificity; multiple ROS reactivity; pH sensitivity; photobleaching; cellular toxicity | Limited (primarily cellular) |
Genetically Encoded Sensors (e.g., HyPer) | Limited dynamic range; pH sensitivity; challenging delivery in whole animals | Moderate (cells, some transgenic models) |
Electron Paramagnetic Resonance (EPR) with Spin Traps | Low sensitivity; requires specialized equipment; invasive tissue processing | Limited |
The development of organelle-specific chemical probes represents a major advancement in redox biology. Mitochondria-targeting strategies typically exploit the negative mitochondrial membrane potential (ΔΨm, ~ -150 to -180 mV). Lipophilic cations like triphenylphosphonium (TPP⁺) accumulate ~1000-fold within the mitochondrial matrix according to the Nernst equation [1] [7]. Early probes like MitoTracker dyes (e.g., MitoTracker Red) provided mitochondrial localization but lacked ROS sensitivity. Subsequent generations combined targeting motifs with ROS-reactive chemical groups:
Despite their utility, these fluorescent probes primarily enable endpoint or short-term imaging in cell cultures. Their application in whole organisms is constrained by issues like tissue penetration, background fluorescence, and signal quantification. This gap motivated the creation of MitoB—a mitochondria-targeted, mass-spectrometry-detectable probe designed for in vivo H₂O₂ quantification over extended periods [3] [4].
Table 4: Key Mitochondria-Targeted ROS Probes and Their Characteristics
Probe Name | Target ROS | Detection Method | Key Advantages | Primary Applications |
---|---|---|---|---|
MitoSOX Red | Superoxide (O₂•⁻) | Fluorescence (Ex/Em: ~396/580 nm for specific product) | Mitochondrial localization | Cellular imaging |
MitoPY1 | Hydrogen Peroxide (H₂O₂) | Fluorescence (Turn-on) | Boronate-based H₂O₂ selectivity | Cellular H₂O₂ dynamics, neurodegeneration models |
MitoAR/MitoHR | hROS (•OH, HOCl, ONOO⁻) | Fluorescence (De-quenching) | Activatable by strong oxidants | Cellular oxidative burst, phagocytosis |
MitoB | Hydrogen Peroxide (H₂O₂) | LC-MS/MS (MitoP/MitoB ratio) | Ratiometric, in vivo compatible, long-term measurement | Whole animals, ecological studies, signaling kinetics |
MitoB + H₂O₂ → MitoP + H₂O + B(OH)₃
Critical selectivity features include:
Table 5: Validation Parameters for MitoB Application in a New Species (e.g., Brown Trout)
Parameter | Experimental Approach | Key Finding | Implication |
---|---|---|---|
Kinetics of MitoB/MitoP | Inject MitoB or MitoP; measure levels in liver over 72h | Parallel disappearance rates: MitoB (-15.21 pmol/h), MitoP (-6.51 pmol/h) | MitoP/MitoB ratio unaffected by differential excretion/metabolism |
Tissue Consistency | Measure MitoP/MitoB ratio in paired liver/muscle samples | High intra-liver consistency (ICC=0.785); low intra-muscle consistency (ICC=0.007); muscle > liver ratio | Liver preferred for reliable sampling; tissue-specific H₂O₂ levels measurable |
Dose/Time Dependence | Vary MitoB dose (5-20 nmol/g) and exposure time (12-72h) | MitoP/MitoB ratio independent of initial dose/exposure duration | Flexible dosing protocols feasible |
Inter-organism Transfer | Co-house MitoB-injected and uninjected fish | No MitoB/MitoP detected in uninjected fish | Suitable for social species/crowded conditions |
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